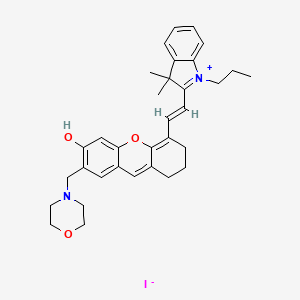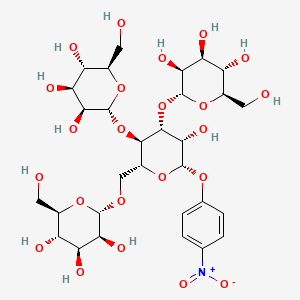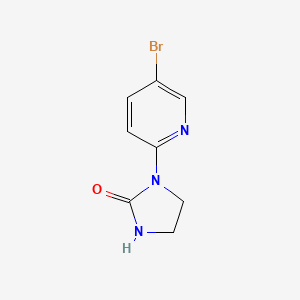
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C7H3F5O2S. This compound is characterized by the presence of a pentafluorosulfanyl group (-SF5) attached to the benzene ring, which imparts unique physicochemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde typically involves the introduction of the pentafluorosulfanyl group onto a pre-existing aromatic scaffold. One common method involves the reaction of 2-hydroxybenzaldehyde with pentafluorosulfur fluoride (SF5F) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzoic acid.
Reduction: 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is largely dependent on its interaction with molecular targets. The pentafluorosulfanyl group imparts strong electron-withdrawing properties, which can influence the reactivity of the compound. This group can interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 3-Bromo-2-hydroxy-5-(pentafluoro-l6-sulfaneyl)benzaldehyde
- 2-Chloro-4-(pentafluoro-l6-sulfaneyl)aniline
Uniqueness
2-Hydroxy-4-(pentafluoro-l6-sulfaneyl)benzaldehyde is unique due to the position of the pentafluorosulfanyl group, which can significantly influence its reactivity and interaction with other molecules. The presence of both hydroxyl and aldehyde functional groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C7H5F5O2S |
|---|---|
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
2-hydroxy-4-(pentafluoro-λ6-sulfanyl)benzaldehyde |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-2-1-5(4-13)7(14)3-6/h1-4,14H |
Clave InChI |
YIVRJLFZFFUWBB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)






![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)




